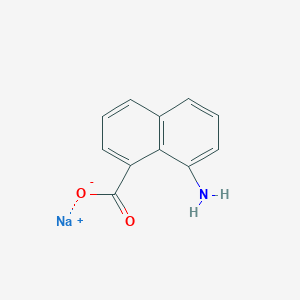

Sodium 8-aminonaphthalene-1-carboxylate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H8NNaO2 |

|---|---|

Molecular Weight |

209.18 g/mol |

IUPAC Name |

sodium;8-aminonaphthalene-1-carboxylate |

InChI |

InChI=1S/C11H9NO2.Na/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1 |

InChI Key |

YLELWFAWWRTGQQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)N.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 8 Aminonaphthalene 1 Carboxylate

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule from precursors that undergo a direct conversion to the 8-amino and 1-carboxylate functionalities on the naphthalene (B1677914) ring.

The primary and most documented starting material for the direct synthesis of 1-aminonaphthalene-8-carboxylic acid and its sodium salt is 8-cyannaphthalene-1-sulfonic acid . google.com This precursor is advantageous as it already contains nitrogen and a functional group at the desired 1 and 8 positions of the naphthalene core. The synthesis involves the simultaneous saponification of the cyanogen (B1215507) group (-CN) into a carboxyl group (-COOH) and the replacement of the sulfonic acid group (-SO₃H) with a hydroxyl group, which subsequently facilitates the formation of the final product. google.com

The conversion of 8-cyannaphthalene-1-sulfonic acid to Sodium 8-aminonaphthalene-1-carboxylate is typically conducted under stringent reaction conditions characterized by the use of strong alkaline agents at elevated temperatures and pressures. google.com

Alkaline Acting Agents: The reaction necessitates the use of caustic alkalies. Examples include aqueous or alcoholic solutions of caustic potash (potassium hydroxide) or alkaline earth metal compounds like milk of lime (calcium hydroxide). google.com

Temperature and Pressure: The process is performed at temperatures significantly above 100°C, often in the range of 200-250°C. google.com To achieve and maintain these temperatures, especially when using aqueous solutions, the reaction is carried out in a closed vessel, such as an autoclave, which results in elevated pressure corresponding to the vapor pressure of the solvent at the applied temperature. google.com

The product, 1-aminonaphthalene-8-carboxylic acid, can be isolated in different forms depending on the specific work-up procedure. When using milk of lime, the easily soluble calcium salt is formed. Acidifying the filtered solution precipitates the free acid. google.com Alternatively, when using caustic potash in a methanolic solution, the reaction yields the difficultly soluble sodium salt of 1-aminonaphthalene-8-carboxylic acid after dilution with a common salt solution. google.com

Below is a table summarizing exemplary reaction conditions from documented processes. google.com

| Starting Material | Alkaline Agent | Solvent | Temperature (°C) | Pressure | Outcome |

| Sodium salt of 8-cyannaphthalene-1-sulfonic acid | Caustic Potash | Methyl Alcohol | 80-150 | Reflux / Atmospheric | Inner anhydride (B1165640) of 1-aminonaphthalene-8-carboxylic acid |

| Salt of 8-cyannaphthalene-1-sulfonic acid | Milk of Lime (25° Bé) | Water | 200-250 | Elevated (Autoclave) | Calcium salt of 1-aminonaphthalene-8-carboxylic acid |

This table is generated based on data from the text.

The documented historical methods for the direct synthesis of this compound from 8-cyannaphthalene-1-sulfonic acid primarily rely on stoichiometric reactions with strong alkaline agents under harsh temperature and pressure conditions. google.com These processes are driven by the high reactivity of the reagents at elevated temperatures rather than by specific catalytic systems designed to lower the activation energy of the reaction. Modern research into related naphthalene chemistries often explores metal-catalyzed reactions, but specific catalytic systems for this particular transformation are not prominently featured in the foundational literature.

While traditional syntheses employ high temperatures and pressures, modern synthetic chemistry emphasizes the incorporation of green chemistry principles to enhance safety, efficiency, and sustainability. For the synthesis of naphthalene derivatives, such as naphthalimides, microfluidic technologies and continuous-flow chemistry represent a significant advancement. researchgate.net

These techniques offer several advantages:

Enhanced Safety: Microreactors handle small volumes, minimizing the risks associated with high pressures and temperatures. researchgate.net

Improved Reproducibility and Yield: Precise control over reaction parameters like temperature, pressure, and mixing leads to higher reproducibility and often improved product yields. researchgate.net

Economic and Environmental Benefits: The efficiency of flow chemistry can reduce waste and energy consumption. researchgate.net

Although the direct application of flow chemistry to the synthesis of this compound is not widely documented, these principles present a promising route for future process optimization, potentially allowing for a safer and more sustainable manufacturing process compared to traditional batch synthesis in autoclaves.

Indirect Synthesis Routes from Related Naphthalene Derivatives

Indirect routes involve the synthesis of an intermediate naphthalene derivative which is then converted into the target molecule through one or more functional group interconversions.

An indirect pathway to 1-aminonaphthalene-8-carboxylic acid can proceed through the formation and subsequent hydrolysis of an amide intermediate. In the reaction of 8-cyannaphthalene-1-sulfonic acid with caustic alkalies, the first phase of the reaction is the saponification of the cyano group to a carboxamide group, forming an 8-naphthamide-1-sulfonic acid intermediate. google.com

This intermediate can be isolated before it is fully converted. google.com The final step to obtain the carboxylic acid would then be the hydrolysis of this amide. While the direct synthesis route carries out this hydrolysis in situ under harsh alkaline conditions, a separate, controlled hydrolysis of the isolated 8-naphthamide-1-sulfonic acid represents a distinct functional group interconversion step. Saponifying this intermediate with dilute acids, for instance, leads to the formation of 8-carboxynaphthalene-1-sulfonic acid by splitting off ammonia (B1221849). google.com This highlights that the choice of hydrolytic conditions (acidic vs. strongly alkaline) can direct the final product.

Regioselectivity and Stereoselectivity Control in Multi-step Syntheses

Regioselectivity is a critical aspect of synthesizing this compound, ensuring the amino and carboxylate groups are correctly positioned at the C8 and C1 carbons of the naphthalene ring, respectively. The synthetic routes are often designed starting with precursors that already possess functional groups or substituents at the 1 and 8 positions. This pre-functionalization strategy is a key method for controlling the regiochemical outcome.

For instance, a common starting material is 8-cyannaphthalene-1-sulfonic acid. google.com In this precursor, the cyano and sulfonic acid groups are already in the desired 1,8-orientation. Subsequent chemical transformations are then carried out to convert these groups into the final amino and carboxylate functionalities. The reaction pathways are selected to preserve this substitution pattern, thereby guaranteeing the regioselectivity of the final product. The conversion of the cyano group to a carboxyl group and the transformation of the sulfonic acid to an amino group proceeds without rearrangement of the naphthalene core.

Given that this compound is an achiral molecule, stereoselectivity is not a concern for the final product itself. However, control of stereochemistry could become relevant if chiral derivatives were to be synthesized or if intermediates in a synthetic sequence possessed stereocenters. In the documented syntheses of the parent compound, the reactions typically proceed through achiral intermediates and reagents, obviating the need for specific stereoselective control.

Multi-step Synthetic Sequences

The transformation of 8-cyannaphthalene-1-sulfonic acid into 1-aminonaphthalene-8-carboxylic acid (the precursor to the sodium salt) is a well-documented multi-step process. google.com This synthesis involves the saponification of a cyanogen group and the conversion of a sulfonic acid group under alkaline conditions at elevated temperatures.

A typical synthetic sequence is outlined in a patented process, which provides a reliable route to the target compound. google.com The process begins with the sodium salt of 8-cyannaphthalene-1-sulfonic acid, which is subjected to a reaction with a strong base like caustic potash. This reaction is carefully controlled to promote the formation of an intermediate, 8-naphthamide-1-sulfonic acid, which can be isolated. google.com Further heating in the alkaline medium converts this intermediate into naphthostyril (the inner anhydride of 1-aminonaphthalene-8-carboxylic acid). The final step involves hydrolyzing the naphthostyril to yield the desired 1-aminonaphthalene-8-carboxylic acid, which can then be converted to its sodium salt. google.com

| Step | Reactant(s) | Key Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Sodium salt of 8-cyannaphthalene-1-sulfonic acid | Caustic potash (KOH), water; heat to ~180-200°C | 8-Naphthamide-1-sulfonic acid | google.com |

| 2 | 8-Naphthamide-1-sulfonic acid | Continued heating with concentrated caustic alkalies | Naphthostyril (inner anhydride) | google.com |

| 3 | Naphthostyril | Hydrolysis (e.g., acidification and neutralization) | 1-Aminonaphthalene-8-carboxylic acid | google.com |

| 4 | 1-Aminonaphthalene-8-carboxylic acid | Sodium hydroxide (B78521) (NaOH) or other sodium base | This compound | - |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound is critically dependent on effective purification and isolation methods for both the intermediate compounds and the final product. A combination of techniques is employed to remove unreacted starting materials, reagents, and by-products, ensuring the high purity required for subsequent applications.

Chromatographic Separations (e.g., column chromatography)

Chromatographic techniques are powerful tools for the purification of aromatic carboxylic acids and their derivatives. nih.gov High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is often used for the analysis and purification of such compounds. helixchrom.com The separation of ionic compounds like aminonaphthalene carboxylates can be optimized by adjusting the mobile phase pH to suppress ionization or by using ion-pairing reagents. nih.gov

For preparative-scale purification, column chromatography using polar adsorbents like silica (B1680970) gel is a common choice. reddit.com In the synthesis of structurally related compounds, such as 4-amino-1,8-naphthalene anhydride, gradient elution with a solvent system like dichloromethane (B109758) and methanol (B129727) has been effectively used to separate the pure product from the reaction mixture. clausiuspress.com This approach allows for the separation of compounds based on their differing polarities, which is effective for isolating the desired polar product from less polar impurities.

Recrystallization and Precipitation Strategies

Recrystallization and precipitation are fundamental and highly effective techniques for purifying solid compounds. The sodium salt of 1-aminonaphthalene-8-carboxylic acid can be isolated from the reaction mixture by filtration after being precipitated. google.com Further purification can be achieved by recrystallizing the isolated salt from a dilute common salt solution. google.com This process relies on the principle that the solubility of the compound decreases in a solution already containing a common ion, leading to its crystallization in a purer form.

Alternatively, the free acid (1-aminonaphthalene-8-carboxylic acid) can be precipitated from the solution by acidification. google.com Another common strategy involves the use of a non-solvent to induce precipitation. For example, in the synthesis of a related compound, 8-amino-1,3,5-naphthalenetrisulfonic acid trisodium (B8492382) salt, absolute ethanol (B145695) was added to an aqueous solution of the compound to cause it to precipitate, after which it was collected by filtration. prepchem.com

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Precipitation/Filtration | The crude sodium salt is isolated from the reaction mass by filtration. | Initial isolation of the sodium salt of the carboxylic acid. | google.com |

| Recrystallization | The isolated sodium salt is dissolved in a solvent (e.g., water) and recrystallized by adding a salt solution. | Purification of the crude sodium salt of 1-aminonaphthalene-8-carboxylic acid. | google.com |

| Acidification | The free carboxylic acid is precipitated from a solution of its salt by adding acid. | Isolation of the free acid, 1-aminonaphthalene-8-carboxylic acid. | google.com |

| Anti-solvent Precipitation | A non-solvent (e.g., ethanol) is added to a solution to decrease the solubility of the target compound and cause precipitation. | Isolation of 8-amino-1,3,5-naphthalenetrisulfonic acid trisodium salt. | prepchem.com |

Yield Optimization and Process Efficiency

In the synthesis starting from 8-cyannaphthalene-1-sulfonic acid, temperature control is crucial. The process patent specifies that while elevated temperatures are necessary, exceeding 180-200°C should be avoided, as higher temperatures can lead to the formation of undesirable by-products, thus lowering the yield and purity of the final product. google.com By carefully maintaining the optimal temperature range, an "almost quantitative yield" of the carboxylic acid can be achieved. google.com

Studies on the synthesis of related naphthalic acid derivatives have shown that optimizing factors such as the amount of reagents, reaction time, and post-treatment methods can significantly improve yields. clausiuspress.com For example, in a three-step synthesis of 4-amino-1, 8-naphthalene anhydride, the amount of oxidant, heating time, and the quantity of solvents were all explored as variables to maximize the yield of each step. clausiuspress.com These principles of systematic optimization are directly applicable to the synthesis of this compound to enhance process efficiency.

| Parameter | Optimization Strategy | Rationale | Reference |

|---|---|---|---|

| Temperature | Maintain reaction temperature between 130-200°C; avoid significantly higher temperatures. | Prevents the formation of undesirable by-products and decomposition, maximizing product yield. | google.com |

| Reagent Concentration | Use of concentrated caustic alkali solutions. | Drives the reaction towards completion. Optimization of molar ratios can improve efficiency. | google.comclausiuspress.com |

| Reaction Time | Heating is continued for several hours until the reaction is complete. | Ensures complete conversion of starting materials and intermediates to the desired product. | google.comclausiuspress.com |

| Isolation Method | Isolating the product as its inner anhydride (naphthostyril) can be an advantageous step. | Provides a stable intermediate that can be easily purified and converted to the final product in high yield. | google.com |

Chemical Reactivity and Mechanistic Studies of Sodium 8 Aminonaphthalene 1 Carboxylate

Reactions of the Amino Group

The amino group in sodium 8-aminonaphthalene-1-carboxylate is a nucleophilic center and can participate in a variety of chemical transformations common to aromatic amines.

Acylation and Alkylation Reactions

Acylation Reactions: The amino group of 8-aminonaphthalene-1-carboxylic acid and its derivatives can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is a standard method for protecting the amino group or for synthesizing more complex molecules. For instance, the acylation of related aminonaphthalene compounds is a well-established procedure. While specific studies on the acylation of this compound are not extensively documented in readily available literature, the principles of N-acylation of aromatic amines are directly applicable. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.

A related example is the acylation of amines with 5-chloro-8-nitro-1-naphthoyl chloride, a derivative of 1-naphthoic acid. In this process, the amine is added to a solution of the acid chloride in a solvent like dichloromethane (B109758) at 0 °C. An aqueous solution of a base, such as sodium carbonate, is then added to facilitate the reaction. This demonstrates the general conditions under which such acylations can occur.

Alkylation Reactions: The amino group can also undergo N-alkylation with alkyl halides or other alkylating agents. These reactions can lead to the formation of secondary or tertiary amines. The reactivity in N-alkylation can be influenced by steric hindrance from the peri-positioned carboxylate group. Catalytic methods, such as the use of transition metal catalysts, can facilitate the N-alkylation of amino acids and their derivatives with alcohols, a process known as "borrowing hydrogen" methodology. This method is atom-economical and produces water as the only byproduct. While direct examples with 8-aminonaphthalene-1-carboxylic acid are scarce, the general principles of N-alkylation of aromatic amines are expected to apply. For example, iridium-catalyzed N-alkylation of α-amino esters and amides with alcohols has been successfully demonstrated.

| Reaction Type | Reagents | Product Type | General Conditions |

| Acylation | Acid chlorides, Acid anhydrides | N-Acyl-8-aminonaphthalene-1-carboxylate | Presence of a base (e.g., pyridine, triethylamine) |

| Alkylation | Alkyl halides, Alcohols (with catalyst) | N-Alkyl- or N,N-Dialkyl-8-aminonaphthalene-1-carboxylate | Often requires a catalyst (e.g., transition metals) and may need heat |

Diazotization and Coupling Reactions (e.g., for dye formation)

As a primary aromatic amine, the amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C).

The resulting diazonium salt, 8-carboxy-1-naphthalenediazonium salt, is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a variety of nucleophiles. More importantly in the context of dye formation, the diazonium ion is an electrophile and can react with electron-rich aromatic compounds, such as phenols and other aromatic amines, in a reaction known as azo coupling. This reaction is the basis for the synthesis of a vast array of azo dyes, which are characterized by the presence of the -N=N- azo group. The position of coupling on the activated aromatic ring is typically para to the activating group, unless that position is blocked. The pH of the reaction medium is crucial for azo coupling; reactions with phenols are generally carried out under mildly alkaline conditions, while coupling with amines is performed in weakly acidic solutions.

The general scheme for the formation of an azo dye from this compound is as follows:

Diazotization: Formation of the 8-carboxy-1-naphthalenediazonium salt.

Azo Coupling: Reaction of the diazonium salt with a coupling component (e.g., a phenol (B47542) or an aromatic amine) to form the azo dye.

| Step | Reagents | Intermediate/Product | Key Conditions |

| Diazotization | Sodium Nitrite (NaNO₂), Mineral Acid (e.g., HCl) | 8-carboxy-1-naphthalenediazonium salt | 0-5 °C |

| Azo Coupling | Electron-rich aromatic compound (e.g., phenol, aniline) | Azo dye | pH control (alkaline for phenols, acidic for amines) |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff base formation and reduction)

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid- or base-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases from aminonaphthalene derivatives is a well-documented process. For example, 1,8-diaminonaphthalene (B57835) readily reacts with aldehydes like 3-nitrobenzaldehyde (B41214) to form the corresponding Schiff base. mdpi.com The resulting Schiff bases, containing the C=N-R functional group, are often crystalline solids and are important intermediates in organic synthesis and in the preparation of coordination complexes.

The imine bond in the Schiff base can be subsequently reduced to a secondary amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step process of Schiff base formation followed by reduction is a common method for the N-alkylation of amines, known as reductive amination.

Redox Chemistry Involving the Amine Functionality

The amino group of aromatic amines can be susceptible to oxidation. The oxidation of aminonaphthalene derivatives can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the bacterial oxidation of 5-aminonaphthalene-2-sulfonic acid, a related compound, has been shown to result in the formation of 5-hydroxyquinoline-2-carboxylic acid through a complex metabolic pathway. nih.gov While this is a biochemical example, it illustrates the potential for oxidative transformation of the aminonaphthalene core. In chemical synthesis, strong oxidizing agents can lead to the formation of quinones or polymeric materials. The redox potential of the aminonaphthalene system is influenced by the presence of other substituents on the naphthalene (B1677914) ring.

Reactions of the Carboxylate Group

The carboxylate group of this compound is a nucleophile, but it is generally less reactive than the corresponding carboxylic acid. For reactions such as esterification and amidation, it is common to first protonate the carboxylate to the carboxylic acid.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylate group to an ester typically requires prior acidification to form 8-aminonaphthalene-1-carboxylic acid. The resulting carboxylic acid can then be esterified by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction known as the Fischer esterification. masterorganicchemistry.comchemguide.co.uk To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an anhydride (B1165640), which then readily reacts with an alcohol to form the ester.

Amidation: Similar to esterification, the formation of an amide from the carboxylate group generally involves the initial conversion to the carboxylic acid. The direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures to overcome the formation of an unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pub

More commonly, the carboxylic acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitates the formation of the amide bond under milder conditions. Another approach is to convert the carboxylic acid to its acid chloride, which then reacts readily with an amine to form the amide.

| Reaction Type | Reactant | Reagents | Product | General Conditions |

| Esterification | 8-aminonaphthalene-1-carboxylic acid | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | Heating, often with removal of water |

| Amidation | 8-aminonaphthalene-1-carboxylic acid | Amine, Coupling agent (e.g., DCC, EDAC) | Amide | Milder conditions compared to direct thermal amidation |

| Amidation | 8-aminonaphthalene-1-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide | Two-step process via acid chloride |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For aromatic carboxylates such as this compound, this process typically requires heating. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation.

One common laboratory and industrial method for the decarboxylation of sodium salts of carboxylic acids is heating with soda lime, which is a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org The reaction proceeds by heating the solid sodium salt with the soda lime granules. In this process, the carboxylate group is replaced by a hydrogen atom, yielding 8-aminonaphthalene. libretexts.org

The general reaction can be represented as: C₁₀H₆(NH₂)(COONa) + NaOH (from soda lime) --(heat, CaO)--> C₁₀H₇NH₂ + Na₂CO₃

The mechanism involves the transfer of the acidic proton from the carboxyl group (in its acid form) to a base, followed by the elimination of CO₂. While the salt form is already deprotonated, the high temperatures employed facilitate the cleavage of the C-C bond between the naphthalene ring and the carboxylate group. The presence of the electron-donating amino group (-NH₂) can influence the electron density of the ring and affect the reaction conditions required for decarboxylation compared to unsubstituted naphthalenecarboxylic acids.

Salt Exchange Reactions

This compound can undergo salt metathesis (exchange) reactions in solution to form other metal carboxylates. wikipedia.org These reactions are typically performed by mixing an aqueous solution of the sodium salt with a solution of a soluble salt of another metal, often a transition metal. If the resulting metal 8-aminonaphthalene-1-carboxylate is insoluble in the solvent, it will precipitate out of the solution, driving the reaction to completion. wikipedia.org

The general equation for this exchange is: n [C₁₀H₆(NH₂)(COONa)] (aq) + M(X)ₙ (aq) → [C₁₀H₆(NH₂)(COO)]ₙM (s) + n NaX (aq) (where M is a metal cation and X is its counter-ion, like chloride or nitrate)

These reactions are useful for synthesizing a variety of metal-organic complexes. The carboxylate group can coordinate to metal ions in several ways, including as a monodentate, bidentate, or bridging ligand. wikipedia.org The amino group can also participate in coordination, allowing the 8-aminonaphthalene-1-carboxylate anion to act as a chelating ligand. The synthesis of such complexes is often achieved by reacting the corresponding metal salt with the ligand in a suitable solvent. researchgate.netmdpi.comias.ac.in

| Reactant Metal Salt | Potential Product | Metal Oxidation State | Potential Coordination |

|---|---|---|---|

| Copper(II) Chloride (CuCl₂) | Copper(II) 8-aminonaphthalene-1-carboxylate | +2 | Chelation via carboxylate and amino groups |

| Nickel(II) Acetate (B1210297) (Ni(OAc)₂) | Nickel(II) 8-aminonaphthalene-1-carboxylate | +2 | Bridging or chelated structures |

| Cobalt(II) Chloride (CoCl₂) | Cobalt(II) 8-aminonaphthalene-1-carboxylate | +2 | Formation of coordination polymers |

| Zinc(II) Nitrate (Zn(NO₃)₂) | Zinc(II) 8-aminonaphthalene-1-carboxylate | +2 | Tetrahedral or octahedral complexes |

Reactions on the Naphthalene Ring System

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The regioselectivity of this reaction on a substituted naphthalene ring is governed by the electronic properties of the existing substituents. stackexchange.com In this compound, the ring is substituted with an amino group (-NH₂) at the C8 position and a carboxylate group (-COO⁻) at the C1 position.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. scribd.com In the case of the C8 position on the naphthalene ring, this directs incoming electrophiles primarily to the C5 and C7 positions (ortho and para respectively).

Carboxylate Group (-COO⁻): The carboxylate group is a deactivating group and a meta-director. scribd.comnumberanalytics.com It withdraws electron density from the ring, making substitution more difficult.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| Amino (-NH₂) | C8 | Strongly Activating | Ortho, Para | C7, C5 |

| Carboxylate (-COO⁻) | C1 | Deactivating | Meta | C3, C6, C8 |

| Overall Predicted Outcome | Dominated by -NH₂, substitution at C5 and C7 |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, SₙAr reactions are rare for electron-rich aromatic systems and typically require two key features:

The presence of a good leaving group (such as a halide). wikipedia.orglibretexts.org

The presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgresearchgate.net

These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.orgresearchgate.net

This compound is not a suitable substrate for the classical SₙAr mechanism. Its naphthalene ring system is activated by the electron-donating amino group and lacks both a suitable leaving group and the necessary strong electron-withdrawing groups to stabilize the anionic intermediate. libretexts.org Therefore, it does not readily undergo nucleophilic aromatic substitution under standard conditions.

Hydrogenation and Reduction of the Aromatic Nucleus

The naphthalene ring system can be reduced by the addition of hydrogen, a process known as hydrogenation. This can be achieved through catalytic hydrogenation or by chemical reducing agents.

Catalytic Hydrogenation: This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as nickel, platinum, or palladium. google.comrsc.org For naphthalene derivatives, the reduction usually occurs stepwise, with one ring being hydrogenated before the other. In the case of this compound, the unsubstituted ring (C2-C3-C4-C5-C6-C7) is generally reduced first, leading to the formation of a tetralin derivative (5,6,7,8-tetrahydronaphthalene). Further hydrogenation under more forcing conditions can reduce the second ring.

Chemical Reduction: A classic method for the reduction of naphthalenes is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. huji.ac.il Another method involves using sodium in a boiling higher-alcohol solvent, such as amyl alcohol. This method applied to 1-naphthylamine (B1663977) reduces the unsubstituted ring, yielding tetrahydro-1-naphthylamine. wikipedia.org A similar outcome would be expected for this compound, resulting in the sodium salt of 8-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.

Oxidation Reactions of the Naphthalene Ring

The naphthalene ring system, particularly when substituted with an activating amino group, is susceptible to oxidation. The outcome of the oxidation depends on the strength of the oxidizing agent and the reaction conditions.

Strong oxidizing agents can lead to the cleavage and degradation of the aromatic ring. For example, the oxidation of 1-naphthylamine with chromic acid results in the formation of 1,4-naphthoquinone. wikipedia.org This suggests that the amino-substituted ring is preferentially oxidized. A similar reaction with this compound would likely lead to the formation of a quinone derivative, although the substitution pattern might differ due to the peri-interaction between the amino and carboxylate groups.

Vigorous oxidation can completely destroy the aromatic system. For instance, when tetrahydro-1-naphthylamine is oxidized with potassium permanganate, the aromatic ring is cleaved, yielding adipic acid. wikipedia.org This indicates that under harsh oxidative conditions, the naphthalene core of the reduced form of this compound can be broken down into aliphatic dicarboxylic acids. The presence of the amino group generally makes the molecule more susceptible to oxidative degradation. ntnu.no

Intramolecular Reactions and Rearrangement Pathways

The unique chemical behavior of this compound is fundamentally governed by the spatial relationship between the amino and carboxylate groups. These substituents are positioned at the 1 and 8 positions of the naphthalene ring system, a configuration known as peri-substitution. Unlike ortho- or meta-substitution, the rigid naphthalene framework forces the peri-substituents into close proximity, leading to significant steric and electronic interactions that dictate the compound's reactivity. st-andrews.ac.uk This enforced closeness can facilitate intramolecular reactions that are not observed in other isomers and can be exploited for the synthesis of complex molecular architectures.

The proximate amino and carboxylate functionalities in 8-aminonaphthalene-1-carboxylic acid (the protonated form of the sodium salt) represent a classic precursor for intramolecular cyclization. Under conditions that promote dehydration, such as heating or the use of coupling agents, the molecule can undergo an intramolecular condensation reaction to form a lactam. This reaction results in the formation of Naphtho[1,8-de]-1,3-oxazin-2-one or related polycyclic heterocyclic systems.

Studies on analogous 1,8-disubstituted naphthalenes have demonstrated the feasibility of such intramolecular cyclizations. For instance, the acid-catalyzed intramolecular cyclization of a 1-acyl-8-pyrrolylnaphthalene has been shown to yield a fused, planar polycyclic system. mdpi.com Similarly, the reaction between the nucleophilic amino group and the electrophilic carboxylate (or its activated derivative) in this compound is highly favorable due to the high effective molarity imparted by their close proximity. The formation of a stable, six-membered lactam ring is an entropically and enthalpically favored process, releasing the steric strain inherent in the starting material.

The defining characteristic of peri-substituted naphthalenes is the proximity effect, where the two substituents are held at a distance of approximately 2.5 Å, much closer than in other substitution patterns. st-andrews.ac.uk This proximity has profound consequences for the reactivity of this compound.

One significant consequence is the potential for chelation. The sodium cation can be coordinatively bound by both the lone pair of the amino group and the negatively charged carboxylate group. This chelation can:

Influence Solubility: The formation of a stable chelate can alter the compound's solubility in various solvents.

Modify Reactivity: By coordinating to the amino and carboxylate groups, the sodium ion can modulate their nucleophilicity and electrophilicity, respectively. This can influence the rates and outcomes of reactions at these sites.

Stabilize Intermediates: Chelation can stabilize transition states or reactive intermediates in certain reactions, thereby directing the reaction pathway.

The proximity of the two groups also means that a reaction at one site can be sterically or electronically influenced by the other. The electron-donating amino group can affect the reactivity of the carboxylate, and vice-versa, through space interactions, in addition to through-bond electronic effects.

The placement of two functional groups in the peri-positions of naphthalene introduces considerable strain energy into the molecule, akin to a compressed spring. st-andrews.ac.uk This strain arises from the van der Waals repulsion between the substituents, which are forced to occupy the same region of space, and from the distortion of bond angles in the naphthalene core to accommodate them. Releasing this inherent strain can be a powerful driving force for chemical reactions.

While simple fragmentation like thermally induced decarboxylation is a plausible strain-releasing pathway, more complex reactions can also be envisaged. In highly strained systems, even the cleavage of robust bonds like a Csp2-Csp2 bond can occur. For example, studies on strained, bowl-shaped molecules have shown that the release of curved strain can drive the cleavage of carbon-carbon bonds under acidic conditions. rsc.org Although direct evidence for Csp2-Csp2 bond cleavage in this compound under typical conditions is not documented, the principle remains that the high strain energy makes the molecule susceptible to reactions that are not observed in less strained analogues. This stored energy lowers the activation barrier for any process that leads to a more relaxed, planar geometry.

Photochemistry and Photoreactions

Aminonaphthalene derivatives are well-known for their interesting photophysical and photochemical properties. The presence of the electron-donating amino group and the naphthalene chromophore gives rise to low-energy electronic transitions and fluorescent excited states. The specific substitution pattern in this compound makes it a candidate for unique photoreactions, particularly those involving the elimination of the carboxylate group. Such compounds are often investigated as "photocages" or photoremovable protecting groups, which can release a target molecule upon irradiation with light. snnu.edu.cnacs.org

The photochemical release of carboxylates from aminonaphthalene systems has been investigated, revealing a mechanism that proceeds directly from the singlet excited state. acs.orgnih.gov Upon excitation with near-visible light, the molecule is promoted to its first excited singlet state (S1). This excited state is highly reactive and undergoes rapid intramolecular transformation.

The detailed mechanism involves several key steps: snnu.edu.cnacs.org

Excitation: The molecule absorbs a photon, promoting it to the S1 state.

Homolytic Cleavage: From the S1 state, a homolytic cleavage of the naphthalene-carboxylate bond occurs. This process is extremely fast, happening within a nanosecond, and produces a radical pair: an aminonaphthalene radical and a carboxylate radical. nih.gov

Electron Transfer: Subsequent to the bond cleavage, an electron transfer takes place from the aminonaphthalene radical to the carboxylate radical.

Product Formation: This electron transfer results in the formation of an aminonaphthalene carbocation and the free carboxylate anion, effectively "releasing" the carboxylic acid upon workup. nih.gov

The efficiency of this photoelimination process, measured by the reaction quantum yield (ΦR), is significant. Studies on related 3-hydroxymethyl-2-aminonaphthalene esters, which serve as a model for the carboxylate system, show that the photoelimination of carboxylic acids occurs with relative efficiency (e.g., ΦR = 0.11). acs.org

| Compound Type | Released Group | Quantum Yield (ΦR) | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| 3-Substituted 2-Aminonaphthalene Ester | Carboxylic Acids | ~0.11 | Homolytic cleavage from S1 state | nih.gov, acs.org |

| 3-Substituted 2-Aminonaphthalene Ether | Alcohols | Inefficient | - | acs.org |

The photoreactivity of this compound is intrinsically linked to the nature of its electronic transitions and the properties of its excited states. The lowest energy electronic transition (S1←S0) in 1-aminonaphthalene is significantly red-shifted compared to that of unsubstituted naphthalene. researchgate.net This transition has strong intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating amino group to the naphthalene ring system upon absorption of light. mdpi.com

In the excited state, the molecule possesses a much larger dipole moment than in the ground state. mdpi.com This ICT state is the key reactive intermediate for the photoelimination reaction. The transfer of electron density weakens the bond between the naphthalene ring and the carboxylate group, facilitating the homolytic cleavage described previously. The fluorescence properties of these molecules are also dictated by the ICT state and are often highly sensitive to solvent polarity, a phenomenon known as solvatochromism. mdpi.comekb.eg Research on related 1,8-donor-acceptor naphthalenes shows that fluorescence quantum yields are often inversely proportional to the efficiency of photoreactions; a more efficient chemical reaction from the excited state provides a non-radiative decay pathway that competes with fluorescence. acs.orgnih.gov

| Compound | Absorption Max (λabs) | Emission Max (λem) | Excited State Character | Reference |

|---|---|---|---|---|

| 1-Aminonaphthalene | ~332 nm | Varies with solvent | S1 (1La) with charge-transfer character | researchgate.net |

| 8-Acyl-1-(dimethylamino)naphthalene | - | Exhibits strong solvatochromism | Planar Intramolecular Charge Transfer (PICT) | mdpi.com |

| 3-Acetyl-2-aminonaphthalene model | ~360 nm | ~430 nm (in MeCN) | Fluorescence quantum yield (Φf) = 0.40 | acs.org |

Kinetic and Thermodynamic Aspects of Reactions

An examination of the core kinetic and thermodynamic parameters for reactions involving this compound highlights the current gaps in the scientific record.

Reaction Rate Determinations

There is a notable absence of published studies that specifically determine the rate constants for reactions involving this compound. To populate a detailed understanding of its reactivity, kinetic data for reactions such as the intramolecular cyclization under various conditions (e.g., different temperatures, pH levels, and solvents) would be necessary. Such data would allow for the formulation of a rate law, providing insights into the reaction mechanism.

Hypothetically, the rate of the intramolecular cyclization to naphthostyril could be determined by monitoring the disappearance of the reactant or the appearance of the product over time using spectroscopic methods. A hypothetical data table for such a study is presented below to illustrate the type of information that is currently unavailable.

Hypothetical Reaction Rate Data for the Cyclization of this compound

| Initial Concentration (mol/L) | Temperature (°C) | Rate Constant, k (s⁻¹) |

|---|---|---|

| 0.1 | 25 | Data not available |

| 0.1 | 50 | Data not available |

Equilibrium Studies

Similarly, there is a scarcity of research focused on the equilibrium aspects of reactions with this compound. For the reversible intramolecular cyclization, the equilibrium constant (K_eq) would provide critical information about the relative stability of the open-chain carboxylate versus the cyclic lactam. Thermodynamic parameters such as the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) would be derived from the temperature dependence of the equilibrium constant.

The following table illustrates the type of thermodynamic data that is not currently available in the literature for the equilibrium between this compound and naphthostyril.

Hypothetical Equilibrium Data for the Cyclization Reaction

| Temperature (K) | Equilibrium Constant, Keq | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| 298 | Data not available | Data not available | Data not available | Data not available |

Transition State Analysis

Detailed analysis of the transition state for reactions of this compound, particularly the intramolecular cyclization, is also not present in the available literature. Such an analysis, which is often conducted through computational chemistry methods like Density Functional Theory (DFT), would provide valuable information about the geometry and energy of the transition state. This would, in turn, elucidate the reaction mechanism at a molecular level. Key parameters from such a study would include the activation energy (Ea) and the imaginary frequency of the transition state vibration.

A representative table of the kind of data that would be generated from a transition state analysis is provided below for illustrative purposes.

Hypothetical Transition State Parameters from Computational Analysis

| Reaction | Computational Method | Activation Energy, Ea (kJ/mol) | Key Bond Distances in TS (Å) |

|---|

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Sodium 8 Aminonaphthalene 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular framework atom by atom.

One-dimensional NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylate group (-COO⁻Na⁺), leading to a predictable pattern of signals for the naphthalene (B1677914) ring system.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene core. The electron-donating amino group at the C8 position and the electron-withdrawing carboxylate group at the C1 position cause a dispersion of these signals. Protons H-2 and H-7 are anticipated to be the most affected by the adjacent substituents. The predicted chemical shifts and coupling patterns are essential for the initial assignment. scribd.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 11 signals. These include ten signals for the carbon atoms of the naphthalene skeleton and one for the carboxylate carbon. libretexts.orglibretexts.org The carboxylate carbon is expected to resonate at a characteristic downfield position (160-180 ppm). libretexts.org The carbons directly bonded to the amino group (C-8) and the carboxylate group (C-1) will also exhibit characteristic shifts. The remaining eight carbon signals will correspond to the rest of the naphthalene ring, with quaternary carbons (C-4a, C-8a) typically showing lower intensity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 7.2 - 7.4 | d (doublet) | ³J(H2-H3) ≈ 7-9 |

| H-3 | 7.7 - 7.9 | t (triplet) | ³J(H3-H2) ≈ 7-9, ³J(H3-H4) ≈ 7-9 |

| H-4 | 7.9 - 8.1 | d (doublet) | ³J(H4-H3) ≈ 7-9 |

| H-5 | 7.4 - 7.6 | d (doublet) | ³J(H5-H6) ≈ 7-9 |

| H-6 | 7.1 - 7.3 | t (triplet) | ³J(H6-H5) ≈ 7-9, ³J(H6-H7) ≈ 7-9 |

| H-7 | 6.8 - 7.0 | d (doublet) | ³J(H7-H6) ≈ 7-9 |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 130 - 135 |

| C-2 | 118 - 122 |

| C-3 | 128 - 132 |

| C-4 | 125 - 129 |

| C-4a | 135 - 140 |

| C-5 | 124 - 128 |

| C-6 | 120 - 124 |

| C-7 | 110 - 115 |

| C-8 | 145 - 150 |

| C-8a | 125 - 130 |

| -COO⁻ | 170 - 175 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, H-5 and H-6, and H-6 and H-7, confirming the two isolated spin systems on the naphthalene rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated carbon signals in the ¹³C NMR spectrum based on the already assigned ¹H signals. princeton.edusdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. A key expected correlation would be between the amino protons (-NH₂) and the H-7 proton, confirming their spatial proximity. This is a characteristic feature of the 1,8-disubstituted naphthalene system. youtube.com

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-2 ↔ H-3; H-3 ↔ H-4; H-5 ↔ H-6; H-6 ↔ H-7 | Confirms adjacent protons on the two aromatic rings. |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; etc. | Assigns all protonated carbons. |

| HMBC | H-2 ↔ -COO⁻; H-7 ↔ C-8; H-5 ↔ C-4 | Confirms placement of substituents and connects the two rings. |

| NOESY | -NH₂ ↔ H-7 | Confirms the peri-positioning of the amino and carboxylate groups. |

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This technique is particularly useful for characterizing crystalline and amorphous materials. mdpi.com For this compound, ssNMR could be used to:

Identify different polymorphic forms (different crystal packings) of the compound.

Characterize the local environment around the sodium cation and its interaction with the carboxylate group.

Investigate intermolecular interactions, such as hydrogen bonding involving the amino group and the carboxylate oxygen atoms, which dictate the crystal packing. thieme-connect.de

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. thermofisher.comnih.gov For this compound, HRMS would be used to confirm the molecular formula C₁₁H₈NNaO₂. The analysis can be performed in both positive and negative ion modes.

| Species | Formula | Charge | Calculated Exact Mass (m/z) |

|---|---|---|---|

| Sodium Salt Adduct | [C₁₁H₈NNaO₂ + H]⁺ | +1 | 210.0553 |

| Anion | [C₁₁H₈NO₂]⁻ | -1 | 186.0561 |

| Neutral Acid | [C₁₁H₉NO₂ + H]⁺ | +1 | 188.0706 |

Tandem mass spectrometry (MS/MS) involves isolating an ion of a specific m/z (the precursor ion) and inducing it to fragment. Analyzing the resulting fragment ions (product ions) provides valuable structural information. lew.ro For the 8-aminonaphthalene-1-carboxylate anion ([C₁₁H₈NO₂]⁻, m/z 186.0561), a characteristic fragmentation pathway would be expected. The primary fragmentation would likely be the loss of carbon dioxide (CO₂) from the carboxylate group.

The proposed fragmentation pathway in negative ion mode is:

Precursor Ion: [C₁₁H₈NO₂]⁻ at m/z 186.0561

Loss of CO₂: The most facile fragmentation is the neutral loss of CO₂ (44.01 Da), leading to the formation of the 8-aminonaphthyl anion. [C₁₁H₈NO₂]⁻ → [C₁₀H₈N]⁻ + CO₂

Resulting Fragment Ion: [C₁₀H₈N]⁻ at m/z 142.0662

Further fragmentation of the naphthalene ring could occur under higher energy conditions, but the loss of CO₂ is expected to be the dominant and most diagnostic fragmentation. researchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 186.0561 | [C₁₀H₈N]⁻ | 142.0662 | CO₂ (44.01 Da) |

Hyphenated MS Techniques (e.g., LC-MS) for Purity and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the comprehensive analysis of pharmaceutical compounds and fine chemicals. ajrconline.orgnih.gov For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a particularly powerful approach for purity assessment and the identification of process-related impurities or degradation products. ajrconline.org

The process begins with the separation of the sample components via High-Performance Liquid Chromatography (HPLC). A suitable reversed-phase column and a carefully optimized mobile phase gradient (typically a mixture of water, organic solvent like acetonitrile (B52724) or methanol (B129727), and a pH modifier) are employed to resolve this compound from any potential impurities. The retention time of the main peak serves as a primary identifier under specific chromatographic conditions.

Following separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for this type of polar, ionic compound, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻ or in positive mode to detect the sodiated adduct [M+Na]⁺ or the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which facilitate the determination of elemental compositions for the parent compound and any detected impurities.

The power of LC-MS is further enhanced by tandem mass spectrometry (MS/MS). nih.gov In an MS/MS experiment, the ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. For impurity profiling, the same principle is applied. Any additional peaks observed in the chromatogram can be analyzed by MS and MS/MS to elucidate their structures. Common impurities might include starting materials, intermediates from the synthesis (such as 8-cyannaphthalene-1-sulfonic acid), or byproducts from side reactions. google.com The combination of chromatographic retention time, accurate mass, and fragmentation data allows for the confident identification and quantification of impurities, even at trace levels.

Table 1: Illustrative LC-MS Data for Purity Analysis

| Component | Retention Time (min) | Observed m/z | Proposed Identity |

| Main Peak | 5.2 | 210.0504 [M-Na+2H]⁺ | This compound |

| Impurity A | 3.8 | 188.0712 [M+H]⁺ | 8-Aminonaphthalene |

| Impurity B | 6.5 | 226.0456 [M+H]⁺ | 8-Aminonaphthalene-1-sulfonic acid |

Note: The data in this table is hypothetical and for illustrative purposes only.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound.

The IR and Raman spectra of this compound are dominated by vibrations associated with its three key structural components: the amino group (-NH₂), the carboxylate group (-COO⁻Na⁺), and the substituted naphthalene ring.

Amino Group (-NH₂): The primary amine is characterized by N-H stretching vibrations, which typically appear as two bands in the 3500-3300 cm⁻¹ region in the IR spectrum, corresponding to asymmetric and symmetric stretching modes. N-H bending (scissoring) vibrations are expected around 1650-1580 cm⁻¹.

Carboxylate Group (-COO⁻): The carboxylate anion exhibits strong, characteristic absorption bands. The asymmetric stretching vibration (νₐₛ(COO⁻)) is found in the 1610-1550 cm⁻¹ range, while the symmetric stretching vibration (νₛ(COO⁻)) appears in the 1440-1360 cm⁻¹ region. orgchemboulder.com The large separation between these two frequencies is indicative of the ionic carboxylate structure.

Naphthalene Ring: The aromatic ring system gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. spectroscopyonline.com The C=C stretching vibrations within the fused rings produce a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, are found in the 900-675 cm⁻¹ region. researchgate.net

The Raman spectrum provides complementary information. The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum, offering a clear fingerprint of the aromatic system. researchgate.net

Table 2: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3450 - 3350 (Medium) | Weak |

| N-H Symmetric Stretch | 3350 - 3250 (Medium) | Weak | |

| N-H Scissoring (Bend) | 1650 - 1580 (Strong) | Medium | |

| Carboxylate (-COO⁻) | Asymmetric Stretch | 1610 - 1550 (Strong) | Medium-Weak |

| Symmetric Stretch | 1440 - 1360 (Strong) | Strong | |

| Naphthalene Ring | Aromatic C-H Stretch | 3100 - 3000 (Medium-Weak) | Strong |

| Aromatic C=C Stretch | 1600 - 1450 (Multiple, Medium-Strong) | Strong | |

| C-H Out-of-Plane Bend | 900 - 675 (Strong) | Weak |

Vibrational spectroscopy can be employed to study the conformational preferences of this compound, particularly the orientation of the amino and carboxylate substituents relative to the naphthalene ring. The steric interaction between the peri-positioned amino and carboxylate groups can restrict rotation around the C-C and C-N bonds, leading to a more rigid structure.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies for different possible conformers. nih.gov By comparing the theoretically predicted spectra with the experimental IR and Raman data, the most stable conformation in the solid state or in solution can be determined. iu.edu.sa Subtle shifts in the vibrational frequencies of the C-N stretch, C-C stretch, or the N-H and C=O bending modes can be correlated with specific rotational isomers. Furthermore, changes in the spectra upon variations in temperature or solvent can provide insights into the conformational dynamics and intermolecular interactions, such as hydrogen bonding involving the amino group and the carboxylate oxygen atoms.

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

Electronic spectroscopy provides valuable information on the chromophoric system of this compound.

The UV-Vis absorption spectrum of this compound is primarily determined by the naphthalene chromophore, which is significantly modified by the presence of the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylate (-COO⁻) group. The spectrum arises from π → π* electronic transitions within the aromatic system. acs.org

Naphthalene itself displays two main absorption bands, a moderately intense, structured band known as the ¹Lₐ band and a weaker, also structured band at longer wavelengths called the ¹Lₑ band. dtu.dknih.gov The substitution with an amino group, a strong auxochrome, typically causes a bathochromic (red) shift of these absorption bands and an increase in their intensity (hyperchromic effect). aip.orgresearchgate.net This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atom. The carboxylate group can also influence the electronic transitions. The resulting spectrum is a composite of these effects, leading to strong absorption in the UV region.

Table 3: Typical Electronic Transitions in Substituted Naphthalenes

| Transition | Wavelength Range (nm) | Description |

| ¹Lₐ Band | 260 - 300 | π → π* transition, moderately intense |

| ¹Lₑ Band | 300 - 350 | π → π* transition, weaker, often red-shifted by auxochromes |

| ¹Bₑ Band | < 250 | π → π* transition, very intense |

Note: The exact λₘₐₓ values for this compound depend on the solvent.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a key technique for studying chiral molecules. rsc.org While this compound is achiral and therefore does not exhibit a CD spectrum, the introduction of a chiral center or the induction of axial chirality in related naphthalene derivatives can lead to strong CD signals, which are highly sensitive to the molecule's stereochemistry.

UV-Vis spectroscopy is a straightforward and robust method for the quantitative analysis of this compound in solution. The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law:

A = εcl

where ε is the molar absorptivity (or molar extinction coefficient), a constant that is characteristic of the substance at a specific wavelength (λₘₐₓ).

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λₘₐₓ). The absorbance of an unknown sample can then be measured, and its concentration can be determined by interpolation from the calibration curve.

The molar absorptivity (ε) is a measure of the probability of the electronic transition. It can be calculated from the slope of the Beer-Lambert plot or from a single measurement if the concentration and path length are known. For substituted naphthalenes, ε values are typically in the range of 1,000 to 10,000 L·mol⁻¹·cm⁻¹ for the ¹Lₐ and ¹Lₑ bands, indicating that UV-Vis spectroscopy is a highly sensitive method for the detection and quantification of this compound. acs.org

Structural Insights from CD Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral properties of molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound is not inherently chiral in its ground state, CD spectroscopy can provide significant structural information under specific conditions, such as when it interacts with a chiral environment or is derivatized with a chiral moiety.

The application of CD spectroscopy could be particularly insightful in studying the interactions of this compound with chiral biological macromolecules, such as proteins or DNA. Any induced CD signals would indicate that the molecule is binding to a chiral pocket within the macromolecule, and the nature of the CD spectrum could provide details about the conformation of the bound ligand.

Furthermore, creating a chiral derivative of the compound would allow for the determination of its absolute configuration if a chiral center were introduced. Studies on other chiral compounds, including amines and carboxylic acids, have demonstrated the utility of CD in determining enantiomeric composition and concentration. nih.gov For instance, the reaction of a chiral carboxylic acid with a metal complex can generate a new chiroptically active species with strong CD signals. nih.gov Theoretical and experimental studies on naphthalene derivatives, such as 1-Naphthylamine (B1663977), have utilized the related technique of Magnetic Circular Dichroism (MCD) to interpret electronic transitions, which provides a foundation for understanding the chiroptical properties of this class of compounds. dtu.dknih.gov

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is indispensable for confirming the molecular structure, as well as for studying the solid-state properties like polymorphism.

If a suitable crystal were grown, SCXRD analysis would yield precise atomic coordinates, from which crucial structural information can be derived. This includes:

Bond Lengths and Angles: Confirming the connectivity and geometry of the aminonaphthalene backbone and the carboxylate group.

Conformation: Determining the planarity of the naphthalene ring system and the orientation of the amino and carboxylate substituents.

Intermolecular Interactions: Elucidating the network of hydrogen bonds (involving the amino group and carboxylate oxygens), ion-ion interactions (between the sodium cation and the carboxylate anion), and π-π stacking interactions between the naphthalene rings. This information is critical for understanding the crystal packing and the resulting physicochemical properties of the solid.

The results from an SCXRD experiment are typically presented in a crystallographic information file (CIF), which contains all the data required to visualize and analyze the crystal structure.

Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and investigate polymorphism—the ability of a compound to exist in two or more different crystal structures. nih.gov Different polymorphs of a substance can have distinct physical properties, and PXRD is the primary tool for their identification and characterization. nih.gov

While no specific polymorphism studies on this compound have been reported, PXRD would be the essential technique for such an investigation. Each polymorphic form produces a unique diffraction pattern, which serves as a fingerprint for that specific crystal structure.

The process of a polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by PXRD. The appearance of different diffraction patterns would indicate the presence of multiple polymorphs. PXRD is also crucial for quality control to ensure batch-to-batch consistency of the crystalline form.

The table below illustrates the type of data obtained from a PXRD analysis for a related aminonaphthalene derivative, 1-N-(4-pyridylmethyl)amino naphthalene, which crystallizes in a monoclinic system. cambridge.org This serves as an example of how PXRD data is presented.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.20 | 8.67 | 100 |

| 15.50 | 5.71 | 40 |

| 20.50 | 4.33 | 80 |

| 25.80 | 3.45 | 60 |

| 31.00 | 2.88 | 30 |

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, identification, and quantification of the main compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like this compound. The development of a robust, stability-indicating HPLC method is critical for quality control.

Given the structure of the analyte—containing a polar aromatic system with both a basic amino group and an acidic carboxylate group—a reversed-phase or mixed-mode HPLC method would be most appropriate.

Stationary Phase (Column): A C18 column is a common starting point for reversed-phase chromatography. For enhanced retention and alternative selectivity, especially given the polar nature of the compound, a mixed-mode column combining reversed-phase and ion-exchange characteristics (e.g., Coresep SB) could be highly effective. helixchrom.com

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a buffer to control the pH. A buffer such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) would be suitable. The pH should be optimized to ensure good peak shape and retention.

Detection: The extensive conjugation of the naphthalene ring system suggests strong ultraviolet (UV) absorbance, making a UV detector a straightforward choice. For higher sensitivity and selectivity, a fluorescence detector could be employed, as aminonaphthalene compounds are often fluorescent. researchgate.net

Method Validation: A fully developed method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The following table outlines a hypothetical set of starting parameters for HPLC method development.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm or Fluorescence (e.g., Ex: 350 nm, Em: 510 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is the standard method for the analysis of volatile and semi-volatile organic compounds. researchgate.net this compound itself is a non-volatile salt and cannot be analyzed directly by GC. However, GC is the ideal technique for identifying and quantifying volatile byproducts that may be present from its synthesis or degradation. ptfarm.pl

Potential volatile impurities could include:

Residual Solvents: Solvents used during the synthesis and purification process (e.g., ethanol (B145695), acetic acid, toluene).

Starting Materials & Reagents: Unreacted volatile starting materials or reagents.

Degradation Products: Small volatile molecules that could form under stress conditions.

A static headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) is typically used for the analysis of residual solvents. For the identification of unknown volatile byproducts, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice, as it provides structural information for peak identification. mdpi.com If any volatile carboxylic acids were potential byproducts, derivatization to form more volatile esters might be necessary prior to GC analysis. nih.gov

The table below lists potential volatile impurities and a typical GC method for their analysis.

| Analyte Type | Potential Impurities | Analytical Method |

|---|---|---|

| Residual Solvents | Ethanol, Toluene, Acetic Acid | Static Headspace GC-FID |

| Synthesis Byproducts | Naphthalene, other small aromatics | GC-MS |

| Volatile Acids | Low molecular weight carboxylic acids | GC-FID/MS after derivatization (e.g., silylation) |

Capillary Electrophoresis (CE) for Ionic Species (e.g., ANTS-labeled glycans)

Capillary Electrophoresis (CE) is a high-resolution separation technique extensively utilized for the analysis of ionic species. The fundamental principle of CE lies in the differential migration of charged analytes within a narrow-bore capillary filled with an electrolyte solution, under the influence of a high-voltage electric field. The separation is primarily based on the charge-to-mass ratio of the analytes, allowing for the efficient resolution of molecules with subtle differences in charge or size. nih.gov This technique is particularly valuable in the field of glycoanalysis, where it is used to profile complex mixtures of oligosaccharides released from glycoproteins.

A significant challenge in the analysis of carbohydrates is that many, particularly neutral N-glycans, lack a charge and a chromophore, making their direct separation and detection by CE difficult. To overcome this, a derivatization or labeling step is employed. A widely used labeling agent for this purpose is 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS). nih.gov This fluorophore covalently attaches to the reducing end of a carbohydrate via reductive amination. researchgate.net The ANTS molecule imparts a strong negative charge (due to its three sulfonate groups) and a fluorescent tag to each glycan. ias.ac.innih.gov This labeling strategy ensures that all glycans, including neutral ones, acquire a high charge-to-mass ratio and can be sensitively detected using laser-induced fluorescence (LIF) detection. nih.govd-nb.info

Research Findings in CE of ANTS-Labeled Glycans

Detailed studies have demonstrated the efficacy of CE for separating complex mixtures of ANTS-labeled N-glycans derived from various glycoproteins, such as ovalbumin and bovine fetuin. nih.gov Researchers have established a linear relationship between the electrophoretic mobility and the charge-to-mass ratios of the ANTS-glycan conjugates, which serves as a reliable basis for peak identification. nih.gov

Separations are typically performed in fused-silica capillaries using a background electrolyte at a specific pH, for example, a phosphate buffer at pH 2.5. nih.gov Under these conditions, high-resolution separation of oligomannose-type and complex-type oligosaccharide mixtures can be achieved in remarkably short analysis times, often under 8 minutes. nih.gov The sensitivity of the method is a significant advantage, with detection limits reaching the low femtomole to attomole range. nih.gov

The resolving power of CE is sufficient to separate not only glycans with different numbers of monosaccharide units but also various positional isomers and epimers. nih.gov The table below presents representative data from the CE analysis of ANTS-labeled N-glycans released from a model glycoprotein, human Immunoglobulin G (IgG). The migration time and Glucose Unit (GU) value are used to identify the glycan structures. The GU value is determined by calibrating the system with an ANTS-labeled dextran (B179266) ladder (glucose oligomers).

Table 1: Capillary Electrophoresis Data for ANTS-Labeled Human IgG N-Glycans This table is interactive. Users can sort the data by clicking on the column headers.

| Glycan Structure Abbreviation | Common Name | Structure Description | Relative Migration Time (min) | Glucose Unit (GU) Value |

|---|---|---|---|---|

| FA2 | G0F | Core-fucosylated, biantennary | 10.2 | 5.8 |

| FA2G1 | G1F | Core-fucosylated, biantennary with one galactose | 10.8 | 6.2 |

| FA2G2 | G2F | Core-fucosylated, biantennary with two galactoses | 11.5 | 6.7 |

| FA2G1S1 | G1FS1 | Core-fucosylated, biantennary, monogalactosylated, monosialylated | 12.5 | 7.4 |

| FA2G2S1 | G2FS1 | Core-fucosylated, biantennary, digalactosylated, monosialylated | 13.2 | 7.9 |

Data is representative and compiled for illustrative purposes based on typical CE separation profiles of IgG N-glycans.

This detailed structural characterization is critical in biopharmaceutical applications, where the glycosylation profile of therapeutic proteins like monoclonal antibodies must be closely monitored as it affects their stability, efficacy, and safety. nih.gov

Computational and Theoretical Chemistry Studies of Sodium 8 Aminonaphthalene 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, employing the principles of quantum mechanics to model molecular properties. For Sodium 8-aminonaphthalene-1-carboxylate, these calculations would typically be performed on its parent molecule, 8-aminonaphthalene-1-carboxylic acid, to determine its fundamental electronic characteristics.

Electronic Structure and Molecular Orbitals (e.g., EHOMO, ELUMO)

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. Among the most crucial of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For an aromatic system like 8-aminonaphthalene-1-carboxylic acid, the presence of both an electron-donating amino group (-NH2) and an electron-withdrawing carboxylic acid group (-COOH) on the naphthalene (B1677914) scaffold would significantly influence the energies of these frontier orbitals.

Table 1: Key Electronic Structure Parameters

| Parameter | Description | Significance for 8-aminonaphthalene-1-carboxylic acid |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons; influenced by the electron-rich amino group and naphthalene ring. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; influenced by the electron-deficient carboxyl group. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A key indicator of chemical reactivity, stability, and the energy required for electronic transitions. |

Charge Distribution and Electrostatic Potential

Quantum chemical calculations can determine how electric charge is distributed across a molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).

For 8-aminonaphthalene-1-carboxylic acid, an MEP map would likely show a negative potential around the oxygen atoms of the carboxylate group and a positive potential near the hydrogen atoms of the amino group and the carboxylic acid. These maps are instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.